molecular formula C15H14ClN3O5 B214257 dimethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate

dimethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate

Katalognummer B214257
Molekulargewicht: 351.74 g/mol
InChI-Schlüssel: TZABBFBXHYHEAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate, also known as DMCT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMCT is a member of the terephthalate family of compounds, which are widely used in the production of plastics, fibers, and other materials. However, DMCT has unique properties that make it an attractive candidate for use in scientific research.

Wirkmechanismus

The mechanism of action of dimethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate is not fully understood, but it is believed to involve the formation of stable complexes with biomolecules. These complexes can then be detected using fluorescence spectroscopy, allowing researchers to study the interactions between dimethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate and specific biomolecules.
Biochemical and Physiological Effects
dimethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate has been shown to have minimal biochemical and physiological effects in vitro, making it a safe and reliable tool for scientific research. However, more research is needed to fully understand the potential effects of dimethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate in vivo.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of dimethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate is its high selectivity for certain biomolecules, which makes it a valuable tool for studying complex biological processes. Additionally, dimethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate is relatively easy to synthesize and has a long shelf life, making it a cost-effective option for scientific research. However, dimethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate does have some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are many potential future directions for research involving dimethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate. One promising area of research involves the development of new dimethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate derivatives with enhanced properties, such as increased solubility or higher selectivity for specific biomolecules. Additionally, dimethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate could be used in combination with other fluorescent probes to study complex biological processes in greater detail. Finally, more research is needed to fully understand the potential applications of dimethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate in vivo, which could lead to the development of new diagnostic and therapeutic tools.

Synthesemethoden

Dimethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate is typically synthesized using a multi-step process that involves the reaction of terephthalic acid with a chlorinated pyrazole derivative. The resulting product is then treated with dimethyl sulfate to yield dimethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate. The synthesis of dimethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate is a complex process that requires careful control of reaction conditions and the use of specialized equipment.

Wissenschaftliche Forschungsanwendungen

Dimethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of dimethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate as a fluorescent probe for the detection of specific biomolecules. dimethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate has been shown to selectively bind to certain proteins and DNA sequences, making it a valuable tool for studying biological processes.

Eigenschaften

Produktname

dimethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate

Molekularformel

C15H14ClN3O5

Molekulargewicht

351.74 g/mol

IUPAC-Name

dimethyl 2-[(4-chloro-2-methylpyrazole-3-carbonyl)amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C15H14ClN3O5/c1-19-12(10(16)7-17-19)13(20)18-11-6-8(14(21)23-2)4-5-9(11)15(22)24-3/h4-7H,1-3H3,(H,18,20)

InChI-Schlüssel

TZABBFBXHYHEAA-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)Cl)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC

Kanonische SMILES

CN1C(=C(C=N1)Cl)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.